p-Tolylmethyldimethoxysilane

Beschreibung

Significance within Organosilane Chemistry and Materials Science

The significance of p-Tolylmethyldimethoxysilane in organosilane chemistry and materials science stems from its bifunctional nature. The molecule incorporates both a non-polar organic p-tolyl group and two hydrolyzable methoxy groups attached to a central silicon atom. This dual character allows it to act as a molecular bridge between organic and inorganic materials. The organic p-tolyl moiety provides compatibility with organic polymers and surfaces, while the methoxy groups can react with inorganic substrates, such as glass or metal oxides, that possess surface hydroxyl groups.

This characteristic makes organoalkoxysilanes crucial as coupling agents to enhance adhesion at organic-inorganic interfaces, a critical factor in the performance of composite materials, coatings, and adhesives. zmsilane.comcymitquimica.com Furthermore, the hydrolysis and subsequent condensation of the methoxy groups are the foundational reactions of the sol-gel process, a versatile method for synthesizing glasses and ceramics at low temperatures. mdpi.com By incorporating organic groups like p-tolyl into the silica network, the properties of the resulting material, such as hydrophobicity, flexibility, and refractive index, can be precisely tuned. The substitution of a silicon-oxygen bond with a stable silicon-carbon bond is a key strategy for introducing organic functionalities into a siliceous network. uni-saarland.de The development of such hybrid materials, often categorized as silsesquioxanes (RSiO1.5), has been driven by the need to enhance properties like hydrothermal stability and to create tunable network structures. semanticscholar.org

Overview of Unique Structural Features and Reactivity Potential

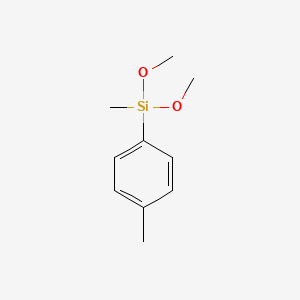

The molecular structure of this compound is central to its function. It features a silicon atom at its core, covalently bonded to four distinct groups: one p-tolyl group (a benzene ring substituted with a methyl group), one methyl group, and two methoxy (-OCH3) groups.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 17873-30-2 |

| Molecular Formula | C10H16O2Si |

The key to its reactivity lies in the two methoxy groups. These groups are susceptible to hydrolysis, a reaction in which the silicon-oxygen bond in the Si-OCH3 moiety is cleaved by water to form a silanol (Si-OH) and methanol. gelest.com This reaction can be catalyzed by either acids or bases. acs.org

Hydrolysis Reaction: CH₃C₆H₄(CH₃)Si(OCH₃)₂ + 2H₂O → CH₃C₆H₄(CH₃)Si(OH)₂ + 2CH₃OH

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols or with unhydrolyzed methoxy groups. This process results in the formation of stable siloxane (Si-O-Si) bonds, which form the backbone of silicone polymers and silica networks. cymitquimica.com

Condensation Reaction: 2 CH₃C₆H₄(CH₃)Si(OH)₂ → [CH₃C₆H₄(CH₃)SiO]n + nH₂O

This step-wise hydrolysis and condensation allows for the controlled construction of complex macromolecular architectures, from simple dimers to extensive three-dimensional networks. uni-saarland.de The presence of the bulky p-tolyl group and the methyl group on the silicon atom influences the rate of these reactions and the structure of the final polymer, preventing the formation of highly cross-linked, brittle structures and favoring more linear or cyclic oligomers.

Positioning within Current Research Paradigms

This compound and related organoalkoxysilanes are positioned at the intersection of several modern research paradigms, primarily in advanced materials and synthetic chemistry. Their role as precursors in the sol-gel process is central to the development of functional hybrid materials. mdpi.com Research focuses on using these precursors to create materials with tailored properties for specific applications, such as specialized coatings, sealants, and membranes. cymitquimica.comsemanticscholar.org The ability to tune the organic component allows for the creation of materials with specific surface affinities, which is critical in applications like desalination membranes. semanticscholar.org

In synthetic organic chemistry, organosilanes are increasingly investigated for their role in catalysis and cross-coupling reactions. The Hiyama coupling, for instance, is a palladium- or nickel-catalyzed reaction that couples organosilanes with organic halides. thermofishersci.in Arylsilanes, including p-tolyl derivatives, are explored in novel cross-coupling reactions for the formation of carbon-carbon bonds, expanding the synthetic utility of these compounds beyond materials science. The development of organometallasiloxanes, which involves the co-condensation of organoalkoxysilanes in the presence of metal ions, represents another advanced research front, aiming to create highly structured, polyhedral compounds with unique catalytic or structural properties. researchgate.net

Historical Context of Related Organoalkoxysilane Investigations

The investigation of organoalkoxysilanes has a history that dates back to the 19th century, intertwined with the development of organosilicon chemistry. Organosilicon materials first appeared in this period, laying the groundwork for future innovations. mdpi.com A pivotal moment came in 1874, when Albert Ladenburg was the first to describe the hydrolysis and condensation of organoalkoxysilanes, specifically diethyldiethoxysilane, which he observed forming polyalkylsiloxane polymers. uni-saarland.de

The term "sol-gel" was first used to describe silica sols by Thomas Graham in 1864, though the systematic application of sol-gel chemistry for material synthesis, particularly using alkoxysilanes, became a major field of research much later in the 20th century. semanticscholar.org For a long time, investigations into silico-orthoesters, such as tetraethoxysilane (TEOS), were focused on their basic physical and chemical properties, with the formation of silica gel upon reaction with water being a known outcome. uni-saarland.de The last few decades have seen a surge in research driven by the sol-gel process for preparing glass, ceramics, and especially hybrid organic-inorganic materials, where organoalkoxysilanes are indispensable precursors. uni-saarland.de

Eigenschaften

IUPAC Name |

dimethoxy-methyl-(4-methylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-9-5-7-10(8-6-9)13(4,11-2)12-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRHXYMVUBPPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273816 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-88-3 | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51501-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethylsilyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.